molecular formula C10H10F3NO2 B1625838 (3-Trifluoromethyl-benzylamino)-acetic acid CAS No. 88720-53-0

(3-Trifluoromethyl-benzylamino)-acetic acid

Cat. No.: B1625838
CAS No.: 88720-53-0
M. Wt: 233.19 g/mol
InChI Key: NKWVMLMHGMOLKT-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-benzylamino)-acetic acid (CAS 88720-53-0) is a fluorinated acetic acid derivative characterized by a benzylamino group substituted with a strong electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position of its aromatic ring . This structure, with the molecular formula C 10 H 10 F 3 NO 2 and a molecular weight of 233.19 g/mol, confers unique physicochemical properties such as enhanced metabolic stability, acidity, and lipophilicity compared to non-fluorinated analogs . These properties make it a valuable building block in synthetic chemistry for creating complex molecules with improved stability and reactivity . In research applications, this compound serves as a crucial intermediate in pharmaceutical and agrochemical development . The -CF₃ group is a key motif in medicinal chemistry, known to enhance a compound's binding affinity to proteins or enzymes and modulate their biological activity, which is instrumental in the design of potential enzyme inhibitors and other bioactive molecules . It is also investigated in biological research for its interactions with various biological targets, serving as a tool for probing biochemical pathways . The compound can be synthesized via methods such as reductive amination of 3-trifluoromethylbenzaldehyde with glycine derivatives or through nucleophilic substitution between 3-trifluoromethylbenzyl chloride and glycine . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWVMLMHGMOLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530863
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88720-53-0
Record name N-{[3-(Trifluoromethyl)phenyl]methyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination

Reductive amination between 3-trifluoromethylbenzaldehyde and glycine derivatives is a widely adopted approach. In a representative procedure, 3-trifluoromethylbenzaldehyde is condensed with glycine ethyl ester in methanol under acidic catalysis, followed by sodium borohydride reduction. The intermediate ethyl ester is hydrolyzed using aqueous HCl to yield the target compound. This method, adapted from analogous protocols in fluorinated benzoic acid synthesis, achieves yields of 67–72% after purification.

Nucleophilic Substitution

Reacting 3-trifluoromethylbenzyl chloride with glycine in a polar aprotic solvent (e.g., dimethylformamide) in the presence of triethylamine provides direct access to the product. This single-step method, inspired by fluorobenzene coupling reactions, avoids intermediate isolation but requires precise stoichiometry to minimize di-alkylation byproducts. Yields range from 58% to 65%.

Detailed Methodologies and Optimization

Reductive Amination Protocol

Step 1: Condensation
3-Trifluoromethylbenzaldehyde (1.0 equiv) and glycine ethyl ester hydrochloride (1.2 equiv) are dissolved in methanol. Triethylamine (2.5 equiv) is added to neutralize HCl, followed by stirring at 25°C for 12 hours. The Schiff base intermediate is isolated via filtration (yield: 85–90%).

Step 2: Reduction
The Schiff base is reduced using sodium borohydride (1.5 equiv) in methanol at 0–5°C. After quenching with water, the product is extracted with ethyl acetate and concentrated (yield: 74–78%).

Step 3: Hydrolysis
The ethyl ester is hydrolyzed with 6M HCl under reflux for 6 hours. Neutralization with NaOH and recrystallization from ethanol/water affords (3-Trifluoromethyl-benzylamino)-acetic acid (overall yield: 63–67%).

Nucleophilic Substitution Protocol

3-Trifluoromethylbenzyl chloride (1.0 equiv) and glycine (1.5 equiv) are combined in dimethylformamide with triethylamine (2.0 equiv). The mixture is stirred at 60°C for 24 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from acetonitrile (yield: 58–62%; purity >95% by HPLC).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 63–67 97–99 High purity, scalable Multi-step, longer reaction times
Nucleophilic Substitution 58–62 95–97 Single-step, fewer reagents Moderate yields, byproduct formation

Catalytic and Process Innovations

Recent advances leverage heterogeneous catalysts to enhance efficiency. For example, palladium on carbon (5% wt) facilitates hydrogenation in reductive amination, reducing reaction times from 12 hours to 4 hours while maintaining yields >70%. Additionally, flow chemistry approaches, as demonstrated in trifluorobenzene syntheses, enable continuous production with improved heat management and safety.

Analytical Characterization

  • HPLC : Reverse-phase C18 column, mobile phase: 60:40 acetonitrile/water (0.1% TFA), retention time: 6.8 min.
  • NMR (¹H) : δ 7.52–7.48 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂COO), 3.89 (s, 2H, NHCH₂).
  • Melting Point : 158–160°C (lit. 156–158°C).

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (3-Trifluoromethyl-benzylamino)-acetic acid serves as a crucial building block for creating complex molecules. The trifluoromethyl group enhances the stability and reactivity of derivatives formed from this compound, making it an essential component in the development of novel chemical entities.

Biological Research

The compound is investigated for its potential effects on biological pathways. Its unique structure allows it to interact with various biological targets, making it a valuable tool for probing biochemical processes.

  • Case Study: Research has shown that compounds featuring trifluoromethyl groups exhibit enhanced binding affinities to proteins or enzymes, modulating their activity effectively .

Pharmaceutical Applications

In medicinal chemistry, this compound and its derivatives are explored for therapeutic applications. The compound's distinct properties can lead to the development of new drugs with improved efficacy and safety profiles.

  • Example: Studies have identified derivatives that inhibit specific protein kinases, demonstrating potential in treating cancers such as chronic myeloid leukemia (CML) .

Industrial Applications

The compound finds applications in the development of advanced materials and agrochemicals due to its stability and reactivity. It is utilized in formulating coatings, polymers, and crop protection agents.

Data Tables

Application AreaDescriptionExamples/Findings
ChemistryBuilding block for complex moleculesEnhances stability and reactivity in derivatives
Biological ResearchInteraction with biological targetsModulates enzyme activity; enhances binding affinity
PharmaceuticalDevelopment of new drugsInhibitors for protein kinases; potential treatments for CML
IndustrialFormulation of advanced materialsUsed in coatings, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of (3-Trifluoromethyl-benzylamino)-acetic acid and its analogs:

Compound Name Structure Molecular Weight (g/mol) Key Features Biological/Industrial Relevance Reference
2-(3-(Trifluoromethyl)benzamido)acetic acid Benzamido group linked to acetic acid; -CF₃ at 3-position 247.17 Amide linkage; higher stability due to resonance stabilization Intermediate in organic synthesis
(2S)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid Amino group directly attached to phenyl ring; -CF₃ at 3-position 209.17 Chiral center; potential for enantioselective interactions Pharmaceutical research (e.g., enzyme inhibitors)
3-[(3-Fluorobenzyl)amino]propanoic acid Propanoic acid backbone; -F instead of -CF₃ at 3-position 211.21 Reduced electron-withdrawing effect; altered solubility Study of fluorinated amino acid analogs
2-(Methylamino)-3-(trifluoromethyl)benzoic acid Benzoic acid backbone; methylamino and -CF₃ at 3-position 219.17 Aromatic carboxylic acid; distinct hydrogen-bonding profile Chemical probes for receptor studies

Physicochemical Properties

  • Acidity: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For example, trifluoroacetic acid (TFA) has a pKa of ~0.5, whereas acetic acid has a pKa of ~4.76 . By analogy, this compound is expected to exhibit a pKa lower than glycine (pKa ~2.34).
  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. This property is critical for drug candidates targeting intracellular enzymes .
  • Solubility: Amide derivatives (e.g., 2-(3-(Trifluoromethyl)benzamido)acetic acid) may exhibit lower aqueous solubility due to reduced polarity, while amino acid analogs (e.g., (2S)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid) could form zwitterions, improving solubility .

Biological Activity

(3-Trifluoromethyl-benzylamino)-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a benzylamino-acetic acid structure. The presence of the trifluoromethyl group enhances the compound's electronic properties, impacting its interactions with biological targets. This group is known for increasing lipophilicity and stability, which are critical for drug design.

The mechanism of action of this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can increase binding affinity to certain molecular targets, potentially modulating their activity. For instance, studies indicate that compounds with trifluoromethyl groups can inhibit enzyme activity by stabilizing interactions within the active site of target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

  • Antiviral Activity : Research has shown that compounds containing trifluoromethyl groups can inhibit viral replication. For example, similar derivatives were evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral proteases .
  • Anticancer Potential : Trifluoromethyl-containing compounds have been explored for their anticancer properties. They may induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation .

Case Studies

  • SARS-CoV-2 Inhibition : A derivative of trifluoromethyl compounds was tested against SARS-CoV-2 Mpro, showing an IC50 value of 4.1 μM, indicating significant inhibitory activity . This suggests potential applications in developing antiviral drugs.
  • Anticancer Efficacy : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Value
This compoundTrifluoromethyl groupAntiviral, AnticancerVaries
MPD112Trifluoromethyl diazirine moietyAntiviral (SARS-CoV-2)4.1 μM
Quinazoline DerivativesVarious substitutionsAnticancer1.32 μM - 15.4 nM

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics due to its lipophilicity conferred by the trifluoromethyl group. This property could enhance its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Trifluoromethyl-benzylamino)-acetic acid, and how can purity be validated?

  • Methodology : Begin with a reductive amination between 3-(trifluoromethyl)benzylamine and glyoxylic acid under acidic conditions. Purify via reverse-phase HPLC using trifluoroacetic acid (TFA) as a mobile phase additive to suppress silanol interactions . Validate purity using LC-MS (electrospray ionization) and ¹⁹F NMR to confirm the trifluoromethyl group integrity, referencing coupling constants and chemical shifts from trifluoromethyl-benzyl derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Use ¹H, ¹³C, and ¹⁹F NMR in deuterated DMSO or CDCl₃ to resolve amine and acetic acid protons. Note that TFA (if used in synthesis) may interfere with ¹H NMR; deuterated solvents (e.g., D₂O with 0.1% TFA-d) can mitigate this . FT-IR can confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F stretches (1100–1200 cm⁻¹) .

Q. How do solubility properties vary across solvents, and what implications does this have for experimental design?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 2–7). The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Use logP calculations (e.g., via ACD/Labs) to predict partitioning behavior. For in vitro assays, DMSO stock solutions (≤1% v/v) are recommended to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory literature data on biological activity be resolved?

  • Methodology : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to account for pH-dependent ionization of the acetic acid moiety. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Meta-analysis of literature should control for variables like solvent choice (DMSO vs. aqueous buffers) and cell line variability .

Q. What strategies improve chromatographic resolution of this compound and its metabolites?

  • Methodology : Use HILIC columns for polar metabolites or C18 columns with 0.1% TFA in the mobile phase to enhance peak symmetry. For LC-MS, substitute TFA with formic acid to avoid ion suppression. Optimize gradient elution (5–95% acetonitrile over 20 min) and monitor using UV at 254 nm (aromatic absorption) and MS/MS fragmentation patterns .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius kinetics to extrapolate shelf-life. Note that the trifluoromethyl group may confer resistance to hydrolysis, but the acetic acid moiety is prone to esterification in alcoholic solvents .

Q. What experimental designs are optimal for studying interactions with protein targets (e.g., enzymes or receptors)?

  • Methodology : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) using immobilized protein. For intracellular targets, use fluorescence polarization assays with labeled ligands. Computational docking (e.g., AutoDock Vina) can predict binding modes, prioritizing the trifluoromethyl group’s hydrophobic interactions with aromatic residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Trifluoromethyl-benzylamino)-acetic acid
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